![molecular formula C10H21ClN2O2 B1398411 N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride CAS No. 1219964-05-2](/img/structure/B1398411.png)
N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
“N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1193389-05-7 . It has a molecular weight of 236.74 . The compound is stored at room temperature and its physical form is oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10 (13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3, (H,12,13);1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.74 and is stored at room temperature . Its physical form is oil .Scientific Research Applications
Water Soluble Polymers for Medicine
Research at the Institute of Macromolecular Chemistry has traditionally focused on polymers for medical uses, with a significant emphasis on hydrogels and soluble polymers. One polymer, poly[N(2-hydroxypropyl)methacrylamide], was chosen for its simple preparation and purification process. Another focus is on polyamides (polypeptides), which are more hydrophilic and allow for a variety of derivatives from a common polymeric intermediate, polysuccinimide (Kálal et al., 1978).
Nanofiltration Membranes with Crumpled Polyamide Films
Nanofiltration (NF) membranes, particularly those based on piperazine (PIP) and featuring crumpled polyamide layers, have shown significant promise in environmental applications such as water softening and wastewater treatment. This review classifies crumpled NF morphologies and discusses their water and solute transport mechanisms, highlighting their potential for environmental applications (Shao et al., 2022).
Applications of tert-Butanesulfinamide in N-heterocycles Synthesis
Chiral sulfinamides, especially tert-butanesulfinamide, have been widely used in the stereoselective synthesis of amines and N-heterocycles, including piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are important structural motifs in many natural products and therapeutically applicable compounds, showcasing the importance of innovative synthesis methodologies in pharmaceutical research (Philip et al., 2020).
A Review of Piper spp. (Piperaceae) Phytochemistry
The genus Piper, within the family Piperaceae, has been studied for its diverse medicinal and spice properties, attributed to secondary plant compounds such as the piperamides. These compounds have shown effectiveness against various pests, highlighting the potential of Piper extracts in biopesticide development and understanding plant-insect interactions (Scott et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as brinzolamide, are known to inhibit carbonic anhydrase ii (ca-ii), a key enzyme involved in the regulation of intraocular pressure .
Mode of Action
Based on the similarity to brinzolamide, it can be hypothesized that it may interact with its targets in a non-competitive and reversible manner
Pharmacokinetics
It’s worth noting that similar compounds like brinzolamide are metabolized by hepatic cytochrome p450 isozymes .
Result of Action
It can be hypothesized that, similar to brinzolamide, it may help in reducing elevated intraocular pressure .
Action Environment
One study suggests that the dose-response of a similar compound, nmpagat-licl polymer-gel dosimeter, improved with increasing the concentration of licl .
properties
IUPAC Name |
N-(3-methoxypropyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-14-7-3-6-12-10(13)9-4-2-5-11-8-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNGVWZBJXJCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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